molecular formula C13H11Cl2NO2 B12116848 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1019462-72-6

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B12116848
CAS No.: 1019462-72-6
M. Wt: 284.13 g/mol
InChI Key: ZWBKICCWNKFAQB-UHFFFAOYSA-N
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Description

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS 1019462-72-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C13H11Cl2NO2 and a molecular weight of 284.14 g/mol, this ethyl ester is part of the versatile and medicinally significant quinoline family . Quinoline derivatives are privileged scaffolds in medicinal and industrial chemistry, with a wide range of reported biological activities . The strategic introduction of chlorine atoms and an ester functional group on the quinoline core makes this compound a valuable intermediate for synthetic chemists. Chlorine atoms are a common feature in pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, as they can significantly influence a molecule's potency, metabolic stability, and binding affinity . This specific substitution pattern can be utilized to explore structure-activity relationships (SAR) and to develop novel compounds with potential applications. Researchers can employ this chemical as a key precursor in the synthesis of more complex molecules, such as those fused with triazoles or thiazoles, which have demonstrated broad-spectrum antimicrobial activity, or hybrids with pyrido[2,3-d]pyrimidines, which have shown promise as effective anticancer agents . It is supplied as a solid and should be stored in a refrigerator at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1019462-72-6

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 4,5-dichloro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3

InChI Key

ZWBKICCWNKFAQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis begins with 2-amino-6-chlorotoluene, which reacts with sodium oxalacetic ester in a diphenyl ether solvent (Dowtherm) under acidic conditions. Hydrochloric acid facilitates the formation of ethyl-β-carboxy-β-(2-methyl-3-chloranilo)-acrylate, which undergoes cyclization at 240–250°C to yield 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester. This intermediate is hydrolyzed with caustic soda to produce the corresponding carboxylic acid.

Decarboxylation and Phosphorus Oxychloride Treatment

Decarboxylation is achieved by heating the carboxylic acid in Dowtherm at 230°C, followed by reaction with phosphorus oxychloride (POCl₃) at 100°C to introduce the second chlorine substituent. The crude product is partitioned into aqueous and organic layers, with the acidic aqueous layer neutralized using 50% caustic soda to precipitate 8-methyl-4,7-dichloroquinoline. Final recrystallization from a low-boiling hydrocarbon solvent yields the pure compound.

Key Reaction Conditions:

  • Solvent : Diphenyl ether (Dowtherm)

  • Temperature : 230°C (decarboxylation), 100°C (POCl₃ reaction)

  • Yield : ~50% from 2-amino-6-chlorotoluene

Cyclization of Enamines and Enol Ethers

Enol Ether Preparation

Enol ethers, such as ethyl 3-ethoxyacrylate, serve as precursors for quinoline ring formation. Acylmalonic esters are synthesized via acylation of diethyl malonate with benzoyl halides, followed by condensation with orthoformate esters. For example, 2-(2,4-dichloro-5-fluoro-3-methylbenzoyl)-3-ethoxyacrylic acid ethyl ester is prepared by reacting diethyl malonate with 2,4-dichloro-5-fluoro-3-methylbenzoic acid chloride.

Cyclization to Quinoline Core

Heating the enol ether with amines (e.g., aniline derivatives) in polar aprotic solvents like dimethylformamide (DMF) at 80–180°C induces cyclization. The reaction proceeds via intramolecular electrophilic aromatic substitution, forming the quinoline skeleton. Subsequent oxidation and esterification steps yield the target compound.

Key Reaction Conditions:

  • Solvent : DMF, dioxane, or sulfolane

  • Temperature : 80–180°C

  • Catalyst : None required; thermal activation suffices

Domino Process Using Arylmethyl Azides

Mechanism and Steps

Arylmethyl azides undergo acid-promoted rearrangement to N-aryl iminium ions, which react with ethyl 3-ethoxyacrylate in a domino sequence. The process includes:

  • Iminium Ion Formation : Acidic conditions (e.g., HCl) convert azides to electrophilic intermediates.

  • Nucleophilic Addition : Ethyl 3-ethoxyacrylate adds to the iminium ion, forming a β-amino ester.

  • Cyclization and Aromatization : Intramolecular electrophilic substitution constructs the quinoline ring, followed by oxidation to stabilize the aromatic system.

Optimization and Yields

Yields range from 40% to 92%, depending on the substituents’ electronic effects. Electron-donating groups on the aryl azide enhance reaction efficiency.

Example Protocol:

  • Substrate : 2,4-Dichloro-5-fluoro-3-nitrobenzyl azide

  • Reagent : Ethyl 3-ethoxyacrylate

  • Conditions : HCl (cat.), ethanol, 80°C, 12 hours

  • Yield : 78%

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Complexity Scalability
Classical DecarboxylationCyclization, POCl₃ chlorination50%HighIndustrial
Enol Ether CyclizationEnamine formation, thermal cyclization60–75%ModerateLab-scale
Domino ProcessAzide rearrangement, tandem reactions40–92%LowFlexible

Advantages and Limitations :

  • The classical method is robust but requires high temperatures and specialized solvents.

  • The domino process offers modularity but depends on azide availability.

Industrial Applications and Patent Landscape

Key Patents and Process Innovations

  • US2520043A : Details large-scale production using Dowtherm and POCl₃, emphasizing solvent recovery.

  • EP0245690A1 : Focuses on enol ether intermediates for quinolone antibiotics .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is primarily explored for its potential as a lead compound in drug discovery:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicate effective inhibition at concentrations as low as 10 µg/mL.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, particularly those overexpressing nuclear factor erythroid 2-related factor 2 (NRF2). In a study involving C57BL/6 mice, doses of 5 or 10 mg/kg resulted in significant tumor growth inhibition .

The biological activity of this compound is attributed to its ability to intercalate into DNA and inhibit specific enzymes involved in cellular metabolism:

  • Mechanism of Action :
    • DNA Intercalation : Disrupts replication and transcription processes.
    • Enzyme Inhibition : Targets enzymes linked to metabolic pathways that are often exploited by pathogens and cancer cells .

Industrial Applications

In addition to its pharmaceutical potential, 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester finds applications in the development of agrochemicals and dyes due to its chemical stability and reactivity.

Case Study Example: Anticancer Activity

A notable study investigated the anticancer effects of 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester on pancreatic adenocarcinoma models. The study revealed that treatment with this compound led to a marked reduction in tumor size compared to control groups. The proposed mechanism involved DNA intercalation and metabolic enzyme inhibition .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituent type, position, and heterocyclic modifications. Below is a comparative analysis based on molecular features, synthesis, and applications:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester (Not provided) C₁₃H₁₁Cl₂NO₂ (assumed) 288.14 (calculated) Cl (4,5), CH₃ (8), COOEt (3) Intermediate for hydrolysis to acids; Safety data available
4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester (1242260-75-8) C₁₃H₁₁BrClNO₂ 328.59 Br (4), Cl (5), CH₃ (8), COOEt (3) Bromine enhances steric bulk; potential for nucleophilic substitution
4-Chloro-8-methylquinoline-3-carboxylic acid ethyl ester (Not provided) C₁₂H₁₁ClNO₂ (assumed) 235.67 (calculated) Cl (4), CH₃ (8), COOEt (3) Simpler halogenation pattern; lower molecular weight
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Not provided) C₁₄H₁₁ClFN₃O₅ 355.71 Cl (7), F (6), NO₂ (8), cyclopropyl (1), COOH (3) Nitro and cyclopropyl groups enhance antibacterial activity

Key Differences

Substituent Effects: The 4,5-dichloro substitution in the target compound increases electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester). This enhances electrophilic reactivity at the quinoline core.

Functional Groups :

  • The ethyl ester group in the target compound is a common hydrolyzable moiety, enabling conversion to carboxylic acids under acidic conditions.
  • Compounds with nitro groups (e.g., ) exhibit distinct redox properties and are often intermediates in antibiotic synthesis.

Heterocyclic Modifications: Quinoxaline derivatives (e.g., Ethyl 4-chloro-8-methylquinoxaline-3-carboxylate) replace the quinoline nitrogen with a second nitrogen atom, altering electronic properties and binding affinity.

Research Findings

  • Synthetic Utility: The target compound’s ethyl ester group facilitates hydrolysis to carboxylic acids, a step critical in synthesizing active pharmaceutical ingredients (APIs) like quinolone antibiotics.
  • Safety Profile : The compound’s safety data sheet (SDS) aligns with UN GHS standards, highlighting hazards such as skin/eye irritation and the need for proper handling.
  • Biological Activity: Dichloro-substituted quinolines exhibit enhanced antimicrobial activity compared to mono-halogenated variants due to increased lipophilicity and membrane penetration.

Biological Activity

4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, highlighting its antimicrobial and antitumor properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is C₁₄H₁₂Cl₂N₁O₂, with a molecular weight of 284.14 g/mol. The compound features:

  • Chlorine atoms at positions 4 and 5
  • A methyl group at position 8
  • An ethyl ester functional group at position 3

These structural characteristics contribute to its lipophilicity and potential bioactivity, particularly in enhancing cell membrane penetration.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester, exhibit significant antimicrobial properties. The presence of chlorine atoms enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes. Studies have shown that it can inhibit various bacterial strains:

  • Inhibition Zones :
    • Against Pseudomonas aeruginosa: 22 mm (standard drug: 24 mm)
    • Against Klebsiella pneumoniae: 25 mm (standard drug: 27 mm) .

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated antitumor activity against several cancer cell lines. For instance, derivatives have shown IC₅₀ values indicating potent cytotoxicity:

Cell LineIC₅₀ (mM)
HeLa30.98
HCT11622.7
MCF-74.12

These results suggest that modifications in the chemical structure can significantly influence the biological efficacy against cancer cells .

The biological activity of 4,5-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is attributed to its ability to interact with specific biological targets. Interaction studies indicate that it may inhibit enzymes involved in bacterial resistance mechanisms. Techniques such as molecular docking have been employed to predict these interactions at the molecular level .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. A common method involves refluxing a mixture of appropriate precursors under acidic conditions. The synthesis typically yields high purity and good yields (65–90%) .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives in drug development:

  • Antiviral Activity : Some studies suggest that derivatives of quinoline compounds may inhibit Hepatitis B virus replication effectively .
  • Comparative Studies : Structural comparisons with other related compounds have shown that variations in halogen placement can influence biological activity significantly. For example, ethyl derivatives with different chlorine placements exhibit diverse reactivity profiles .

Q & A

Q. What are the standard synthetic routes for 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters under controlled temperatures (100–150°C) using high-boiling solvents like diphenyl ether or ethers. For example, ethyl 4-chloro-8-methylquinoline-3-carboxylate (CAS 37041-32-0) is synthesized by refluxing intermediates in diphenyl ether for 15 minutes, achieving ~60% yield before hydrolysis . Temperature and solvent selection critically impact reaction efficiency: higher temperatures accelerate cyclization but may degrade sensitive substituents. Post-synthesis, hydrolysis with NaOH/MeOH (10% aqueous) yields carboxylic acid derivatives (86.5% efficiency) .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer: Key techniques include:
  • Mass Spectrometry (MS): Confirm molecular weight (249.69 g/mol for the ethyl ester derivative) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): Analyze substituent positions (e.g., methyl at C8, chlorine at C4/C5) via 1^1H and 13^13C spectra. For example, methyl groups typically resonate at δ 2.6–2.8 ppm in 1^1H NMR .
  • X-ray Crystallography: Resolve crystal packing and bond angles, particularly for studying steric effects of dichloro and methyl groups .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer:
  • Handling: Use nitrile gloves and fume hoods to avoid inhalation/contact. Inspect gloves for integrity and follow proper removal techniques .
  • Storage: Keep in airtight containers under dry, inert atmospheres (e.g., nitrogen). Avoid exposure to moisture, which may hydrolyze the ester group .
  • Safety: Equip labs with eyewash stations and fire-resistant materials (e.g., alcohol-insoluble foam for spills) .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Methodological Answer:
  • Antimicrobial Assays: Test against Gram-positive/negative bacteria via broth microdilution (MIC values). Substituent electronegativity (Cl, methyl) enhances membrane penetration .
  • Enzyme Inhibition: Use fluorescence quenching or HPLC to measure binding affinity to targets like DNA gyrase. The dichloro motif may chelate metal ions in active sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying substituents?

  • Methodological Answer:
  • DoE (Design of Experiments): Systematically vary temperature (80–160°C), solvent polarity (DMF vs. ethers), and catalyst loading (e.g., p-TsOH). For example, diphenyl ether increases yield by 20% compared to DMF due to better heat transfer .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. How do substituent positions (e.g., Cl at C4/C5 vs. C5/C8) influence reactivity and bioactivity?

  • Methodological Answer:
  • Electron-Withdrawing Effects: Chlorine at C4/C5 increases electrophilicity at C3, enhancing ester hydrolysis rates. Compare khydrolysisk_{hydrolysis} for 4,5-dichloro vs. 5-chloro derivatives .
  • Steric Effects: Methyl at C8 may hinder rotation of the ester group, altering binding to biological targets. Molecular docking simulations can predict steric clashes .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer:
  • Solvent Referencing: Calibrate NMR using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts. For example, methyl peaks shift upfield in DMSO .
  • Cross-Validation: Compare with computational models (DFT calculations) to verify substituent electronic environments .

Q. What strategies ensure compound stability under varying pH and temperature conditions?

  • Methodological Answer:
  • pH Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The ester group is prone to hydrolysis at pH >10 .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td). For ethyl esters, Td typically exceeds 200°C, but dichloro substituents may lower this by 20–30°C .

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